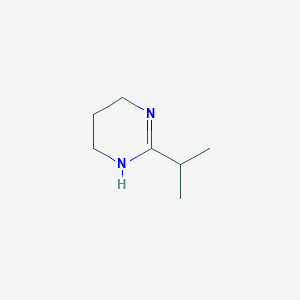
2-(Propan-2-yl)-1,4,5,6-tetrahydropyrimidine
Cat. No. B8695846
Key on ui cas rn:
80676-53-5
M. Wt: 126.20 g/mol
InChI Key: KZCLFWYVLDNEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04493929
Procedure details


A solution of 70 g of 2-isopropyl-1, 4, 5, 6-tetrahydropyrimidine in 100 ml of pyridine was fed at about 1 ml/min to a column 1"×20" containing about 50 g of 0.5 percent platinum on α-alumina at 300° to 325° C. while sweeping out the column with a mixture of nitrogen and hydrogen. The catalyst had been activated by passing a 2:1 H2 /N2 stream over the bed for two hours. The effluent was distilled giving 2-isopropylpyrimidine at 152° to 155° C. The yield was 73 percent.


Name
H2 N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[NH:5][CH2:6][CH2:7][CH2:8][N:9]=1)([CH3:3])[CH3:2].[H][H].[H][H].N#N>N1C=CC=CC=1.[Pt]>[CH:1]([C:4]1[N:9]=[CH:8][CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C=1NCCCN1
|
Step Three
|
Name
|
H2 N2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H][H].N#N
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for two hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The effluent was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=NC=CC=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
